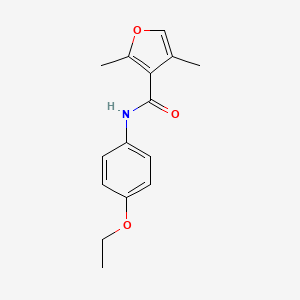

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

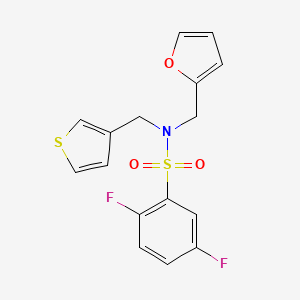

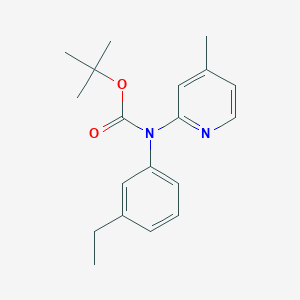

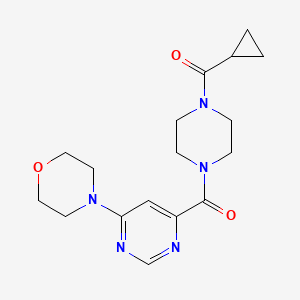

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the bonds between them. This typically involves techniques such as X-ray crystallography, NMR spectroscopy, or computational methods. Unfortunately, without specific data or studies on this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The furan ring, being an aromatic ether, might undergo electrophilic aromatic substitution. The carboxamide group could participate in various reactions typical of amides, such as hydrolysis. The ethoxy group on the phenyl ring might be susceptible to reactions such as de-ethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties would depend on the specific structure and functional groups of the compound. Without specific data, it’s not possible to provide a detailed analysis of the physical and chemical properties .Scientific Research Applications

Synthesis and Medicinal Chemistry

Researchers have explored the synthesis of novel compounds derived from N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide for potential medicinal applications. For example, a study on the synthesis of novel benzodifuranyl compounds, including derivatives with structural similarities to this compound, showed promising anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, demonstrating significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Materials Science and Polymer Chemistry

In the realm of materials science, derivatives similar to this compound have been used to develop advanced materials. A study described the synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units for electrochromic applications. These polyamides exhibited excellent solubility, outstanding thermal stability, and showed significant promise in electrochromic devices due to their reversible color-changing properties (Sun et al., 2016).

Chemical Synthesis and Optimization

Optimization of chemical functionalities for improving allosteric modulation of certain receptors has also been a focus of research. A study on the optimization of indole-2-carboxamides for the cannabinoid receptor 1 (CB1) modulation highlighted the significance of structural modifications to enhance binding affinity and cooperativity, showcasing the chemical versatility and potential pharmacological applications of compounds structurally related to this compound (Khurana et al., 2014).

Luminescence and Thermostability Studies

Research on carboxylate-assisted ethylamide metal–organic frameworks has revealed their potential in luminescence and thermostability applications. Such studies provide insights into the structural diversity and functional adaptability of compounds related to this compound, further expanding their applicability in material science (Sun et al., 2012).

Antibacterial Activity

The exploration of novel compounds for antibacterial activity has led to the synthesis of derivatives that share a core resemblance to this compound. Such compounds have been tested for their efficacy against various bacterial strains, contributing to the search for new antibacterial agents (Aghekyan et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-18-13-7-5-12(6-8-13)16-15(17)14-10(2)9-19-11(14)3/h5-9H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJMESHBDRZRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)

![N-{4-[(5Z)-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2764862.png)

![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2764867.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)

![(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione](/img/structure/B2764870.png)

![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)

![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2764876.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)